Cdk8/19-IN-1 is classified as a small molecule inhibitor that selectively targets the kinase activities of cyclin-dependent kinases 8 and 19. These kinases are part of the Mediator complex, which plays a crucial role in linking transcription factors to RNA polymerase II, thereby regulating gene expression. The development of Cdk8/19-IN-1 was based on structure-based drug design principles, utilizing computational models to optimize its binding affinity and selectivity towards CDK8 and CDK19 over other kinases .
The synthesis of Cdk8/19-IN-1 involves several key steps:
Cdk8/19-IN-1 features a complex molecular structure characterized by:
Cdk8/19-IN-1 primarily engages in reversible binding interactions with its target kinases. The chemical reactions involving this compound can be summarized as follows:
The mechanism of action of Cdk8/19-IN-1 involves:
Cdk8/19-IN-1 exhibits several notable physical and chemical properties:
Cdk8/19-IN-1 has significant potential applications in various scientific domains:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: